Higher Enzyme-Substrate Affinity for the Target Compound
The purified Pseudomonas MA‑1 Compound A hydrolase (EC 3.5.1.29) exhibits a Km of 3.3 µM for 2‑(acetamidomethylidene)succinate, which is 7.6‑fold lower (tighter binding) than the Km of 25 µM displayed by the separate Compound B hydrolase (EC 3.5.1.66) for its own cognate substrate, α‑hydroxymethyl‑α′‑(N‑acetylaminomethylene)succinate [1]. Both measurements were performed at 25 °C, with Compound A hydrolase assayed at pH 6.5 and Compound B hydrolase at pH 7.0. The corresponding Vmax values are 3.1 µmol min⁻¹ mg⁻¹ (Compound A) and 3.8 µmol min⁻¹ mg⁻¹ (Compound B), yielding catalytic efficiencies (Vmax/Km) that differ by approximately 6‑fold in favor of the Compound A/Compound A hydrolase pair [1].
| Evidence Dimension | Michaelis constant (Km) for cognate substrate |
|---|---|
| Target Compound Data | Km = 3.3 µM (Compound A hydrolase, Pseudomonas MA-1) |
| Comparator Or Baseline | Compound B hydrolase Km = 25 µM for α-hydroxymethyl-α′-(N-acetylaminomethylene)succinate |
| Quantified Difference | 7.6-fold lower Km for target compound (3.3 vs. 25 µM) |
| Conditions | Purified enzymes, 25 °C; Compound A hydrolase at pH 6.5, Compound B hydrolase at pH 7.0 |
Why This Matters
When designing enzyme‑coupled assays or inhibitor screens targeting the vitamin B₆ degradation pathway, the 7.6‑fold difference in substrate affinity determines which intermediate should be procured to achieve physiologically relevant enzyme saturation at low substrate concentrations.
- [1] Huynh MS, Snell EE. Enzymes of vitamin B₆ degradation. Purification and properties of two N‑acetylamidohydrolases. J Biol Chem. 1985;260(4):2379‑2383. PMID: 3972793. View Source
